[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate [(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16545376
InChI: InChI=1S/C16H18O7/c1-10(17)21-14-8-13(23-16(14)22-11(2)18)9-20-15(19)12-6-4-3-5-7-12/h3-7,13-14,16H,8-9H2,1-2H3
SMILES:
Molecular Formula: C16H18O7
Molecular Weight: 322.31 g/mol

[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate

CAS No.:

Cat. No.: VC16545376

Molecular Formula: C16H18O7

Molecular Weight: 322.31 g/mol

* For research use only. Not for human or veterinary use.

[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate -

Specification

Molecular Formula C16H18O7
Molecular Weight 322.31 g/mol
IUPAC Name (4,5-diacetyloxyoxolan-2-yl)methyl benzoate
Standard InChI InChI=1S/C16H18O7/c1-10(17)21-14-8-13(23-16(14)22-11(2)18)9-20-15(19)12-6-4-3-5-7-12/h3-7,13-14,16H,8-9H2,1-2H3
Standard InChI Key DPLPHOLDKAGPOZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1CC(OC1OC(=O)C)COC(=O)C2=CC=CC=C2

Introduction

The compound [(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate is a structurally complex organic molecule that belongs to the class of esters. This compound incorporates a benzoate moiety linked to a substituted oxolane ring, which is further functionalized with acetyl groups. Its stereochemistry, denoted by the (2S,4R) configuration, plays a critical role in its physicochemical properties and potential biological activity.

Synthesis

The synthesis of [(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate typically involves multi-step organic reactions:

  • Preparation of Oxolane Derivative:

    • The oxolane ring is synthesized through cyclization reactions involving diols or similar precursors.

    • Selective acetylation at positions 4 and 5 ensures the introduction of acetyl groups.

  • Formation of Benzoate Ester:

    • The benzoate group is introduced via esterification using benzoic acid or its derivatives under acidic or catalytic conditions.

  • Control of Stereochemistry:

    • Enantioselective catalysts or chiral precursors are employed to achieve the desired (2S,4R) configuration.

Table 2: Hypothetical Applications

Application AreaPotential Role
PharmaceuticalProdrug development
Industrial ChemistryIntermediate in organic synthesis
BiochemistryStudy of ester hydrolysis mechanisms

Analytical Methods

To characterize and confirm the structure of this compound, several analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR spectroscopy provide insights into the chemical environment and stereochemistry.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups like esters (C=O stretching at ~1735 cm1^{-1}) and acetyl groups.

  • X-Ray Crystallography:

    • Confirms stereochemical configuration through crystal structure analysis.

Future Directions

  • Investigating its hydrolysis kinetics under physiological conditions.

  • Exploring derivatives with modified functional groups for enhanced activity.

  • Assessing its role as a precursor in complex organic syntheses.

This detailed overview highlights the importance of stereochemistry and functional group diversity in determining the properties and potential applications of organic compounds like this one.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator